5,7-Dimethyl-1,8-naphthyridin-2-amine
Overview
Description
5,7-Dimethyl-1,8-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It is a derivative of naphthyridine, characterized by the presence of two methyl groups at positions 5 and 7 and an amino group at position 2 on the naphthyridine ring .
Scientific Research Applications
Chemistry: 5,7-Dimethyl-1,8-naphthyridin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Antimicrobial Agents:
Drug Development: It serves as a scaffold for the design of new drugs targeting various biological pathways.
Industry:
Safety and Hazards
Future Directions
While specific future directions for the research and application of 5,7-Dimethyl-1,8-naphthyridin-2-amine are not provided in the search results, the compound’s diverse biological activities and photochemical properties suggest potential for further exploration in medicinal chemistry and materials science .
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a diazotization reaction . This involves the formation of a diazonium salt, which subsequently hydrolyzes to yield a hydroxyl group substituted naphthyridine .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine is currently unavailable
Result of Action
It has been suggested that the compound may exhibit dual fluorescence , which could potentially be used in various applications such as biological imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This method uses green strategies, such as hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, such as bromoalkanes or chloroalkanes.
Major Products:
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Comparison with Similar Compounds
- 2-Amino-5,7-dimethyl-1,8-naphthyridine
- 1,5-Naphthyridine
- 1,8-Naphthyridine
Comparison:
- 5,7-Dimethyl-1,8-naphthyridin-2-amine is unique due to the presence of two methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity .
- 2-Amino-5,7-dimethyl-1,8-naphthyridine shares a similar structure but may have different reactivity due to the position of the amino group .
- 1,5-Naphthyridine and 1,8-Naphthyridine differ in the arrangement of nitrogen atoms in the ring, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
5,7-dimethyl-1,8-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVHBKQNJZNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192680 | |
Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-07-6 | |
Record name | 2-Amino-5,7-dimethyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39565-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39565-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dimethyl-1,8-naphthyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of fluorinated anions impact the catalytic activity of copper(I) complexes containing 5,7-dimethyl-1,8-naphthyridin-2-amine in "on water" reactions?
A1: Research [] indicates that the presence of fluorinated anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) and bis[(trifluoromethyl)phenyl]borate (BNBF) significantly enhances the catalytic activity of di- and tetra-copper(I) complexes incorporating this compound in "on water" copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This enhanced activity is attributed to the hydrophobic nature of the fluorinated anions, which promotes the formation of micelles in the aqueous environment, effectively increasing the concentration of reactants and catalysts at the interface and accelerating the reaction rate. []
Q2: What is the role of this compound in the synthesis of sterically hindered phenols?
A2: While the provided abstract [] does not provide specific details on the role of this compound in the synthesis of sterically hindered phenols, it suggests that the compound, alongside 7-amino-2,4-dimethylquinoline, serves as a starting material or a key intermediate in the synthetic process. Further investigation of the full research article would be required to elucidate its precise role in the reaction mechanism. []
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